molecular formula C14H7ClF6O2 B6311262 2-(1-Chloro-2,2,2-trifluoroethyl)-2-(trifluoromethyl)naphtho[2,3-d]-1,3-dioxole CAS No. 155734-26-2

2-(1-Chloro-2,2,2-trifluoroethyl)-2-(trifluoromethyl)naphtho[2,3-d]-1,3-dioxole

Cat. No.: B6311262
CAS No.: 155734-26-2
M. Wt: 356.64 g/mol
InChI Key: HZWDXBAICKEHIN-UHFFFAOYSA-N
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Description

2-(1-Chloro-2,2,2-trifluoroethyl)-2-(trifluoromethyl)naphtho[2,3-d]-1,3-dioxole is a complex organic compound characterized by its unique structure, which includes a naphtho[2,3-d]-1,3-dioxole core substituted with chloro and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Chloro-2,2,2-trifluoroethyl)-2-(trifluoromethyl)naphtho[2,3-d]-1,3-dioxole typically involves multiple steps:

    Formation of the Naphtho[2,3-d]-1,3-dioxole Core: This can be achieved through a cyclization reaction involving appropriate precursors such as naphthalene derivatives and diols under acidic conditions.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1-Chloro-2,2,2-trifluoroethyl)-2-(trifluoromethyl)naphtho[2,3-d]-1,3-dioxole can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and trifluoromethyl groups can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine could yield an amino derivative, while oxidation might produce a ketone or carboxylic acid derivative.

Scientific Research Applications

Chemistry

In chemistry, 2-(1-Chloro-2,2,2-trifluoroethyl)-2-(trifluoromethyl)naphtho[2,3-d]-1,3-dioxole is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology and Medicine

In biological and medical research, this compound is investigated for its potential as a pharmacophore. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, polymers, and electronic materials.

Mechanism of Action

The mechanism by which 2-(1-Chloro-2,2,2-trifluoroethyl)-2-(trifluoromethyl)naphtho[2,3-d]-1,3-dioxole exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The presence of electronegative groups like chloro and trifluoromethyl can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)naphtho[2,3-d]-1,3-dioxole: Lacks the chloro group, which may affect its reactivity and applications.

    2-(1-Chloroethyl)-2-(trifluoromethyl)naphtho[2,3-d]-1,3-dioxole: Similar structure but without the trifluoroethyl group, leading to different chemical properties.

Uniqueness

The combination of chloro and trifluoromethyl groups in 2-(1-Chloro-2,2,2-trifluoroethyl)-2-(trifluoromethyl)naphtho[2,3-d]-1,3-dioxole imparts unique chemical properties, such as increased stability and specific reactivity patterns, making it distinct from other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds

Properties

IUPAC Name

2-(1-chloro-2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzo[f][1,3]benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClF6O2/c15-11(13(16,17)18)12(14(19,20)21)22-9-5-7-3-1-2-4-8(7)6-10(9)23-12/h1-6,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZWDXBAICKEHIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)OC(O3)(C(C(F)(F)F)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClF6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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